Methyl (4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Description

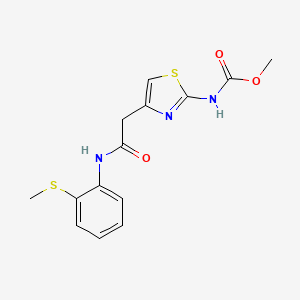

Methyl (4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a thiazole-based carbamate derivative characterized by a central thiazole ring substituted with a carbamate group at position 2 and a 2-(methylthio)phenylacetamide moiety at position 2.

Properties

IUPAC Name |

methyl N-[4-[2-(2-methylsulfanylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S2/c1-20-14(19)17-13-15-9(8-22-13)7-12(18)16-10-5-3-4-6-11(10)21-2/h3-6,8H,7H2,1-2H3,(H,16,18)(H,15,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJCPUNHIOYPPOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=CC=C2SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the reaction of 2-aminothiazole with methyl isothiocyanate, followed by further modifications to introduce the methylthio and carbamate groups. The reaction conditions often include the use of organic solvents such as ethanol or acetone, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl (4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Mechanism of Action

The mechanism of action of Methyl (4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s analogs can be categorized based on core heterocycles and substituents:

Physicochemical Properties

Comparative data for select compounds:

Key Observations :

- Urea vs. Carbamate : Urea derivatives (e.g., 1g) exhibit higher molecular weights (~638 Da) due to trifluoromethyl and piperazine groups, whereas carbamates (e.g., Compound w ) are bulkier but more hydrolytically stable.

Structure-Activity Relationships (SAR)

- Thiazole Core : Essential for planar rigidity and π-π interactions. Substitution at position 4 (e.g., methylthiophenyl) enhances steric bulk and lipophilicity.

- Carbamate vs. Urea : Carbamates resist hydrolysis better than ureas, improving pharmacokinetics. However, ureas (e.g., 1f ) may form stronger hydrogen bonds with targets.

Biological Activity

Methyl (4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, structure, biological activities, and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring, a carbamate group, and a methylthio-substituted phenyl moiety. The molecular formula is , with a molecular weight of 337.4 g/mol .

Key Structural Features:

- Thiazole Ring: Contributes to the compound's pharmacological properties.

- Carbamate Moiety: Enhances solubility and bioavailability.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of Thiazole Derivative: Using microwave-assisted synthesis for efficiency.

- Carbamate Formation: Reaction with appropriate amines to introduce the carbamate group.

Biological Activities

Research indicates that thiazole derivatives often exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of this compound include:

- Antimicrobial Activity:

-

Anticancer Potential:

- Thiazole-containing compounds have been studied for their ability to inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells.

- Specific analogs have shown promising results in vitro against different cancer cell lines.

-

Anti-inflammatory Effects:

- Some studies suggest that thiazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Study 1: Antimicrobial Activity Assessment

In a study published in the Journal of Korean Chemical Society, various thiazole derivatives were synthesized and screened for antimicrobial activity. Most compounds exhibited moderate to excellent activity against Gram-positive and Gram-negative bacteria .

| Compound | Activity Level | Target Bacteria |

|---|---|---|

| 5a | Excellent | Staphylococcus aureus |

| 5b | Moderate | Escherichia coli |

| 5c | Good | Pseudomonas aeruginosa |

Study 2: Anticancer Activity

A separate investigation into the anticancer properties of thiazole derivatives indicated significant cytotoxic effects on human cancer cell lines. The study highlighted the potential of this compound as a lead compound for further development in cancer therapeutics.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Methyl (4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate to optimize yield and purity?

- Methodological Answer : Synthesis requires precise control of reaction parameters. For example:

- Temperature : Reactions often proceed optimally at 50–80°C to minimize side products.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility, while supercritical CO₂ improves selectivity for carbamate formation .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures (4:1 v/v) effectively isolates the compound. Thin-layer chromatography (TLC) monitors intermediate steps .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies protons and carbons in the thiazole ring (δ 7.5–8.5 ppm for aromatic protons) and carbamate group (δ 3.7 ppm for methyl ester) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 348.38 (calculated for C₁₅H₁₆N₄O₄S) .

- IR Spectroscopy : Detects key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carbamate) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Methodological Answer :

- Cytotoxicity : MTT assays in HepG2 (liver) or MCF-7 (breast cancer) cell lines, with IC₅₀ calculations .

- Enzyme Inhibition : Acetylcholinesterase (AChE) inhibition assays for neurodegenerative disease relevance .

- Antimicrobial Screening : Disk diffusion assays against S. aureus or E. coli .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Contradictions often arise from:

- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) .

- Solubility Issues : Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulations to ensure consistent bioavailability .

- Metabolic Stability : Perform liver microsome assays to assess degradation rates, which may explain discrepancies in in vivo vs. in vitro results .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to AChE or kinase targets. The thiazole ring’s π-stacking and hydrogen-bonding interactions are critical .

- Molecular Dynamics (MD) Simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes in physiological conditions .

Q. How can synthetic routes be modified to address low yields in the carbamate coupling step?

- Methodological Answer :

- Catalyst Optimization : Use 4-(dimethylamino)pyridine (DMAP) to accelerate carbamate formation .

- Stepwise Synthesis : Isolate intermediates (e.g., the thiazole-ethylamine precursor) before carbamate introduction to reduce competing reactions .

Q. What strategies improve pharmacokinetic properties without compromising bioactivity?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable esters at the methyl carbamate group to enhance solubility .

- Lipid Nanoformulations : Encapsulate the compound in liposomes to improve plasma half-life .

Safety and Toxicity Considerations

- Preliminary Toxicity : While no direct data exists for this compound, structurally similar carbamates show hepatotoxicity at >50 µM in HepG2 cells. Conduct Ames tests for mutagenicity and acute toxicity in zebrafish models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.